Dehydrobruceantin

Description

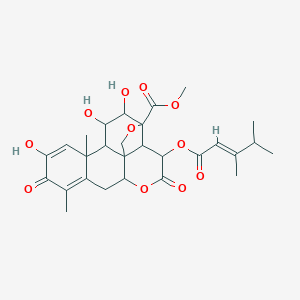

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWLVCJZCJECL-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422121 | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-98-9 | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrobruceantin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dehydrobruceantin, a naturally occurring quassinoid with significant biological activity. The document details its primary natural sources and outlines the methodologies for its extraction, isolation, and purification, drawing from established scientific literature.

Natural Sources of this compound

This compound is a member of the quassinoid family of bitter terpenoids, which are characteristic secondary metabolites of the Simaroubaceae family. The primary plant species known to produce this compound and related quassinoids are:

-

Brucea javanica (L.) Merr. [1][2][3][4][5]: Commonly known as Java brucea or Macassar kernels, this evergreen shrub is widely distributed in Southeast Asia and Northern Australia. Various parts of the plant, including the fruits (seeds), leaves, twigs, and stem bark, have been found to contain this compound and other cytotoxic quassinoids[1][4].

-

Brucea antidysenterica J.F.Mill. [6][7]: This plant is native to Ethiopia and has a history of use in traditional medicine for treating cancer. The stem bark and leaves are reported to be sources of bruceantin and its analogs, including this compound.

The following table summarizes the known natural sources of this compound and related quassinoids.

| Plant Species | Family | Plant Part(s) Used for Isolation |

| Brucea javanica | Simaroubaceae | Fruits (Seeds), Leaves, Twigs, Stem Bark[1][4] |

| Brucea antidysenterica | Simaroubaceae | Stem Bark, Leaves[6][7] |

Isolation and Purification Methodology

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic separations. The general workflow is designed to separate this specific quassinoid from a complex mixture of other secondary metabolites. While specific yields for this compound are not consistently reported in the literature, the following protocol, adapted from methodologies used for isolating similar quassinoids from Brucea javanica, provides a representative experimental approach.

General Experimental Workflow

The isolation process can be visualized as a sequence of steps, each aimed at enriching the concentration of the target compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

The following protocol is a composite representation based on established methods for quassinoid isolation from Brucea species.

Step 1: Extraction

-

Plant Material Preparation: Air-dried and powdered fruits of Brucea javanica (e.g., 10 kg) are used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum recovery of the secondary metabolites.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Suspension: The crude extract is suspended in water.

-

Solvent Partitioning: The aqueous suspension is then successively partitioned with different organic solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and finally n-butanol. The this compound and other quassinoids are expected to be enriched in the ethyl acetate fraction.

-

Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield a dried extract.

Step 3: Chromatographic Separation

A series of column chromatography steps are employed to separate the components of the ethyl acetate extract.

a) Silica Gel Column Chromatography:

-

Column Packing: A column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system.

-

Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: A gradient elution is performed using a solvent system such as chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

b) ODS (Octadecylsilyl) Column Chromatography:

-

Column Packing: A column is packed with ODS silica gel.

-

Elution: Fractions enriched with quassinoids from the silica gel column are further purified using a gradient of methanol in water, typically starting from a low concentration of methanol and gradually increasing to 100%.

c) Sephadex LH-20 Column Chromatography:

-

Purpose: This step is used for size exclusion chromatography to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Elution: The column is typically eluted with methanol.

d) Preparative High-Performance Liquid Chromatography (HPLC):

-

Final Purification: The final purification of this compound is achieved using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, is employed. The specific ratio is optimized to achieve the best separation of the target compound.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength around 220-280 nm.

-

Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Signaling Pathways and Logical Relationships

The isolation of this compound is guided by the principle of separating molecules based on their physicochemical properties. The logical relationship between the different chromatographic techniques is based on their distinct separation mechanisms.

Caption: Logic of the chromatographic separation cascade.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The described methodologies can be adapted and optimized based on the specific starting material and available laboratory equipment.

References

- 1. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Brucea javanica: A Comprehensive Technical Guide to its Quassinoids, with a Focus on Dehydrobruceantin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including dysentery, malaria, and certain cancers. Modern phytochemical investigations have revealed that the therapeutic properties of B. javanica are largely attributable to a class of bitter-tasting, tetracyclic triterpenoids known as quassinoids.[1][2] These compounds, including the notable dehydrobruceantin, have demonstrated significant biological activities, particularly potent antitumor effects, making them a subject of intense research for novel drug development.[2][3]

This technical guide provides an in-depth overview of Brucea javanica as a source of quassinoids, with a specific focus on this compound and related compounds. It covers the extraction and isolation methodologies, quantitative biological activity data, and the molecular signaling pathways through which these compounds exert their effects.

Quantitative Data on Bioactive Quassinoids from Brucea javanica

The cytotoxic and anti-inflammatory activities of various quassinoids isolated from Brucea javanica have been evaluated against multiple cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative look at their potency.

Table 1: Cytotoxic Activity of Quassinoids from Brucea javanica

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydrobruceine C | Macrophages (LPS-activated) | 33.11 (NO production) | [4] |

| Bruceine B | Macrophages (LPS-activated) | 26.83 (NO production) | [4] |

| Bruceine C | Macrophages (LPS-activated) | 9.08 (NO production) | [4] |

| Bruceantinol | Macrophages (LPS-activated) | 8.25 (NO production) | [4] |

| Brusatol | Pancreatic Cancer (PANC-1) | 0.36 | [2] |

| Brusatol | Pancreatic Cancer (SW 1990) | 0.10 | [2] |

| Bruceine D | Pancreatic Cancer (PANC-1) | 2.53 | [2] |

| Bruceine D | Pancreatic Cancer (SW 1990) | 5.21 | [2] |

Table 2: Antiviral Activity of Quassinoids from Brucea javanica

| Compound | Virus | Minimum Inhibitory Concentration (µM) | Reference |

| Brucein A | Pepper Mottle Virus (PepMoV) | 10 | [5] |

| Bruceantinol | Pepper Mottle Virus (PepMoV) | 10 | [5] |

Experimental Protocols

General Experimental Workflow for Quassinoid Isolation

The isolation of quassinoids like this compound from Brucea javanica is a multi-step process involving extraction, fractionation, and purification. The following diagram illustrates a typical workflow.

Detailed Methodology for Extraction and Isolation

The following protocol is a representative method for the isolation of quassinoids from the seeds of Brucea javanica, based on commonly employed techniques.[4][6]

1. Plant Material and Extraction:

-

Air-dried and powdered seeds of Brucea javanica are subjected to extraction with a solvent such as methanol (CH3OH) or ethyl acetate (EtOAc) at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate, to separate compounds based on their polarity.

-

The resulting fractions are concentrated in vacuo. The quassinoids are typically enriched in the more polar fractions like ethyl acetate.

3. Chromatographic Purification:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of column chromatography (CC) steps for further separation.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.

-

Octadecylsilyl (ODS) Column Chromatography: Fractions obtained from silica gel chromatography are further purified on an ODS column using a gradient of methanol and water.

-

Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the mobile phase is employed to separate compounds based on their molecular size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of individual quassinoids, such as this compound, is achieved using preparative RP-HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[4]

4. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

-

Signaling Pathways and Mechanism of Action

Quassinoids from Brucea javanica exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways for this compound are still under detailed investigation, the mechanisms of related quassinoids provide strong indications of its likely modes of action.

Proposed Anticancer Signaling Pathways for this compound

Based on the known activities of other quassinoids, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the modulation of the PI3K/Akt and MAPK signaling pathways.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Many anticancer agents target this pathway. It is proposed that this compound inhibits the phosphorylation of key proteins like Akt, leading to the downregulation of downstream effectors such as mTOR. This inhibition removes the pro-survival signals, thereby sensitizing cancer cells to apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates a wide range of cellular processes. While ERK is often associated with cell proliferation, the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. It is hypothesized that this compound may inhibit the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways, shifting the balance towards cell death.

Induction of Apoptosis

The culmination of the inhibition of survival pathways and activation of stress pathways is the induction of apoptosis, or programmed cell death. The following diagram illustrates the key steps in apoptosis that are likely triggered by this compound.

References

- 1. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocostuslactone Suppresses Angiogenesis In Vitro and In Vivo through Inhibition of Akt/GSK-3β and mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrobruceantin (CAS No. 53662-98-9): A Technical Guide for Researchers

An In-depth Review of the Antineoplastic Potential of a Natural Quassinoid

Dehydrobruceantin, a quassinoid isolated from the plant Brucea antidysenterica, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and putative mechanisms of action, with a focus on its potential as an antileukemic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a complex natural product with the following physicochemical characteristics:

| Property | Value | Source |

| CAS Number | 53662-98-9 | DTP/NCI; EPA DSSTox[1] |

| Molecular Formula | C₂₈H₃₄O₁₁ | PubChem[1] |

| Molecular Weight | 546.57 g/mol | PubChem[1] |

| NSC Number | 238178 | DTP/NCI[1] |

Antineoplastic Activity

While specific comprehensive studies on this compound are limited, research on the source plant, Brucea antidysenterica, and related quassinoid compounds provides significant insights into its potential anticancer effects.

Antileukemic Potential

Compounds isolated from Brucea antidysenterica, such as the closely related bruceantin, have demonstrated potent antileukemic activity.[2][3] Bruceantin was advanced to Phase II clinical trials by the National Cancer Institute (NCI) for its antineoplastic properties.[3] The antileukemic effects of these compounds are thought to be mediated through the induction of apoptosis.

General Antitumor Activity

Extracts and isolated constituents from Brucea antidysenterica have shown cytotoxic effects against a range of cancer cell lines.[4] Bruceantin has exhibited activity against B16 melanoma and colon 38 carcinoma in murine models.[2]

Mechanism of Action

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on the activity of related compounds, a primary mechanism of action is believed to be the induction of apoptosis.

Apoptosis Induction

Studies on bruceantin suggest that its cytotoxic effects are mediated through the activation of apoptotic pathways. This involves both the caspase cascade and mitochondrial-dependent mechanisms in myeloma, lymphoma, and leukemia cell lines.[5]

Putative Signaling Pathways

Given the established role of the JAK/STAT signaling pathway in hematological malignancies and the apoptotic effects of related quassinoids, it is hypothesized that this compound may exert its antileukemic effects through the modulation of this pathway. Further research is required to validate this hypothesis.

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound action on the JAK/STAT pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on leukemia cell lines (e.g., CCRF-CEM).

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed leukemia cells (e.g., CCRF-CEM) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is to investigate the effect of this compound on the phosphorylation of STAT3 in leukemia cells.

Workflow for Western Blot Analysis

References

- 1. This compound | C28H34O11 | CID 6154064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brucea antidysenterica [prota.prota4u.org]

- 3. etd.aau.edu.et [etd.aau.edu.et]

- 4. Cytotoxicity of the methanol extracts and compounds of Brucea antidysenterica (Simaroubaceae) towards multifactorial drug-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial Activity of Hydromethanolic Crude Extract and Chloroform Fraction of Brucea antidysenterica Leaves in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Dehydrobruceantin and Related Quassinoids on Cancer Cell Lines: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. The seeds of B. javanica have a history of use in traditional medicine for treating various ailments, including tumors. This guide focuses on the in vitro cytotoxic effects of this compound and its closely related analogue, Dehydrobruceine B (DHB), which is the subject of much of the available scientific literature. These compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. This document provides a consolidated overview of their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.

Cytotoxic Activity

The cytotoxic effects of quassinoids against cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely reported, data for the related compound Dehydrobruceine B (DHB) and Bruceine D (BD) in human lung cancer cell lines demonstrate potent activity.

Summary of IC50 Values

The following table summarizes the reported IC50 values for Bruceine D (BD), a quassinoid structurally related to this compound, against human non-small cell lung cancer cell lines.

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |

| Bruceine D | A549 | Lung Carcinoma | 24 hours | 36.76 | [1] |

| Bruceine D | A549 | Lung Carcinoma | 48 hours | 17.89 | [1] |

| Bruceine D | NCI-H292 | Lung Carcinoma | 24 hours | 31.22 | [1] |

| Bruceine D | NCI-H292 | Lung Carcinoma | 48 hours | 14.42 | [1] |

Synergistic Effects

Research has shown that Dehydrobruceine B (DHB) can enhance the cytotoxic effects of conventional chemotherapy agents. When combined with cisplatin (CDDP), DHB exhibits synergistic effects on cell proliferation and apoptosis in A549 lung cancer cells.[2] This suggests a potential role for DHB in combination therapies to overcome chemoresistance.[2]

Mechanism of Action

Dehydrobruceine B exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway and by causing cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

DHB is a potent inducer of apoptosis in lung cancer cells.[3] The mechanism is mediated through the mitochondrial-dependent (intrinsic) pathway, characterized by several key events:

-

Loss of Mitochondrial Membrane Potential (MMP): DHB treatment leads to the depolarization of the mitochondrial membrane, a critical early event in apoptosis.[3]

-

Cytochrome c Release: Following the loss of MMP, cytochrome c is released from the mitochondria into the cytosol.[3]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with the cleavage of initiator caspase-9, which in turn cleaves and activates executioner caspase-3.[3]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby facilitating cell death.[3]

-

Regulation of Bcl-2 Family Proteins: In combination with cisplatin, DHB enhances the expression of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

S-Phase Cell Cycle Arrest

In addition to inducing apoptosis, treatment with DHB has been shown to block the cell cycle at the S phase in human lung cancer cell lines A549 and NCI-H292.[3] This arrest prevents cancer cells from proceeding with DNA synthesis, thereby inhibiting their proliferation.

Experimental Methodologies

The evaluation of the in vitro cytotoxic effects of this compound and related compounds involves a series of standard cell biology assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H292) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Dehydrobruceine B (or a related compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

-

IC50 Calculation: Calculate cell viability as a percentage relative to the control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Treatment: Culture and treat cells with Dehydrobruceine B for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle phase distribution.

-

Cell Treatment: Culture and treat approximately 1x10⁶ cells with Dehydrobruceine B.

-

Cell Harvesting: Collect the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to measure the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with Dehydrobruceine B, then lyse them in RIPA buffer to extract total protein.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and its analogue Dehydrobruceine B are potent cytotoxic agents against cancer cells in vitro. Their mechanism of action involves the robust induction of the mitochondrial apoptosis pathway and the arrest of the cell cycle in the S phase.[3] The ability of DHB to synergize with existing chemotherapeutics like cisplatin highlights its potential for use in combination therapies.[2] Further investigation into the specific molecular targets and exploration in a wider range of cancer cell lines is warranted to fully elucidate its therapeutic potential for clinical applications.

References

- 1. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrobruceine B enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antimalarial Potential of Dehydrobruceantin and Related Quassinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial potential of Dehydrobruceantin and other closely related quassinoid compounds isolated from Brucea javanica. This document summarizes the available quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes their proposed mechanism of action and experimental workflows. While specific data for this compound is limited in the reviewed literature, the information presented here for analogous compounds offers valuable insights into its potential as an antimalarial drug candidate.

In Vitro Antimalarial Activity

Quassinoids from Brucea javanica have demonstrated potent in vitro activity against various strains of Plasmodium falciparum, including chloroquine-resistant ones. The 50% inhibitory concentration (IC50) values for several key compounds are summarized below.

| Compound | Plasmodium falciparum Strain(s) | IC50 (µg/mL) | IC50 (µM) | Reference |

| Bruceine A | Multi-drug resistant | 0.00866 | - | [1] |

| Bruceine B | Multi-drug resistant | 0.00815 | - | [1] |

| Bruceine C | Multi-drug resistant | 0.00195 | - | [1] |

| Bruceine D | K1 (chloroquine-resistant) | 0.58 | - | [2] |

| Brujavanol A | K1 | - | - | [3] |

| Brujavanol B | K1 | - | - | [3] |

| Brujavanol C | K1 | - | - | |

| Brujavanol D | K1 | - | - | |

| Compound 6 (unnamed) | K1 | - | 1.41 | |

| Compound 7 (unnamed) | K1 | - | 1.06 | |

| Brusatol | K1 | - | - | [1] |

| Ailanthinone | T9-96 (chloroquine-sensitive), K1 | - | nM range | [4] |

| Bruceantin | T9-96, K1 | - | nM range | [4] |

| Chaparrin | T9-96, K1 | - | - | [4] |

Note: Some data were reported in ng/mL and have been converted to µg/mL for consistency. Molar concentrations were not always available in the source literature.

In Vivo Antimalarial Activity

Several quassinoids have also been evaluated for their in vivo efficacy in murine models of malaria, typically using the 4-day suppressive test with Plasmodium berghei.

| Compound | Animal Model | Dosing (oral) | % Suppression | Reference |

| Bruceine A | P. berghei in mice | - | Active | [1] |

| Bruceine B | P. berghei in mice | - | Active | [1] |

| Bruceine D | P. berghei in mice | - | Active | [1] |

| Brusatol | P. berghei in mice | - | Active | [1] |

Note: Specific dosages and corresponding suppression rates for individual compounds were not detailed in the cited abstracts. The studies indicated that these compounds showed activity but also some toxicity.

Cytotoxicity

Assessing the cytotoxicity of potential antimalarial compounds is crucial to determine their selectivity for the parasite over host cells.

| Compound | Cell Line | CC50 (µg/mL) | Reference |

| Brujavanol A | KB (human oral cavity cancer) | 1.30 | [3] |

| Brujavanol B | KB (human oral cavity cancer) | 2.36 | [3] |

| Bruceantin | KB | 0.008 | [5] |

| Bruceolide | KB | > 5 | [5] |

Mechanism of Action

The primary mechanism of action for the antimalarial activity of quassinoids is the inhibition of protein synthesis in the parasite. This disruption of a fundamental cellular process ultimately leads to parasite death.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Antiplasmodial Assays

Several methods are employed to determine the in vitro activity of compounds against P. falciparum. The most common are the [³H]-hypoxanthine incorporation assay and the parasite lactate dehydrogenase (pLDH) assay.

Caption: General workflow for in vitro antiplasmodial assays.

5.1.1. [³H]-Hypoxanthine Incorporation Assay

This assay is considered the gold standard for assessing the viability of P. falciparum in vitro.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.

-

Plate Preparation: Test compounds are serially diluted and added to 96-well microtiter plates.

-

Inoculation: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) and added to the wells.

-

Incubation: Plates are incubated for 24 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

-

Harvesting and Measurement: The contents of the wells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of [³H]-hypoxanthine incorporation is calculated relative to drug-free control wells, and IC50 values are determined by non-linear regression analysis.

5.1.2. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay offers a non-radioactive alternative to the hypoxanthine incorporation method.

-

Steps 1-3: Follow the same procedure as for the [³H]-hypoxanthine incorporation assay.

-

Incubation: Plates are incubated for 72 hours under the same conditions.

-

Lysis and Reaction: The plates are frozen and thawed to lyse the cells. A reaction mixture containing lactate, Malstat, NBT, and diaphorase is added to each well.

-

Measurement: The activity of pLDH is determined by measuring the absorbance at a specific wavelength (e.g., 650 nm) after a defined incubation period.

-

Data Analysis: The percentage of pLDH inhibition is calculated relative to control wells, and IC50 values are determined.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard preliminary in vivo test to evaluate the efficacy of a potential antimalarial compound.

Caption: Workflow for the in vivo 4-day suppressive test.

-

Animal Model: Swiss albino mice are typically used.

-

Infection: On day 0, mice are inoculated intraperitoneally with a standardized number of P. berghei-infected red blood cells.

-

Grouping and Dosing: Mice are randomly divided into groups: a negative control (vehicle), a positive control (a standard antimalarial like chloroquine), and test groups receiving different doses of the compound.

-

Treatment: Treatment is administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).

-

Parasitemia Determination: On day 4, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

-

Calculation of Suppression: The average percentage of parasitemia in the control group is considered 100%. The percentage suppression for each treated group is calculated using the formula: % Suppression = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]

-

Mean Survival Time: The mice are monitored daily, and the mean survival time for each group is recorded.

Conclusion

The available data strongly suggest that quassinoids, including this compound and its analogs from Brucea javanica, possess significant antimalarial potential. Their potent in vitro activity against drug-resistant P. falciparum and their in vivo efficacy in murine models make them promising candidates for further drug development. The primary mechanism of action, inhibition of protein synthesis, represents a valuable target in the fight against malaria. Future research should focus on obtaining more specific efficacy and toxicity data for this compound, optimizing its structure-activity relationship to enhance efficacy and reduce toxicity, and further elucidating the specifics of its interaction with the parasite ribosome.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Saga of Quassinoid Assembly: A Deep Dive into the Biosynthetic Pathway in Brucea javanica

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Nanjing, China – November 18, 2025 – The intricate molecular architecture of quassinoids, a class of pharmacologically potent natural products from Brucea javanica, has long captivated the scientific community. These highly oxygenated and structurally complex terpenoids exhibit a wide range of biological activities, including notable anti-cancer and anti-malarial properties. However, the precise biosynthetic pathway that crafts these valuable molecules within the plant has remained largely enigmatic. This technical guide synthesizes the current understanding of quassinoid biosynthesis, drawing parallels from closely related species to illuminate the probable enzymatic steps in Brucea javanica, and details the experimental methodologies pivotal for advancing this field of research.

While the complete biosynthetic blueprint for quassinoids in Brucea javanica is yet to be fully charted, groundbreaking research in the related plant, Ailanthus altissima (Tree of Heaven), has unveiled the crucial initial steps of this intricate process.[1][2][3] This foundational knowledge provides a robust hypothetical framework for the early stages of quassinoid formation in B. javanica. It is now understood that quassinoids, like the structurally related limonoids, likely originate from a protolimonoid precursor.[1][2][3]

The biosynthetic journey commences with the ubiquitous triterpene precursor, 2,3-oxidosqualene. The early phase of the pathway is characterized by the sequential action of three key enzymes that have been identified in A. altissima:

-

An Oxidosqualene Cyclase (OSC): This enzyme catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpene scaffold, tirucalla-7,24-dien-3β-ol.[1]

-

Two Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, two distinct CYP enzymes, identified as AaCYP71CD4 and AaCYP71BQ17 in A. altissima, perform a series of oxidative modifications on the tirucalla-7,24-dien-3β-ol backbone.[1] These enzymatic transformations lead to the formation of the key protolimonoid intermediate, melianol.[1][2]

The formation of melianol represents a critical branch point, after which the pathway is believed to diverge and lead to the vast structural diversity of quassinoids observed in Brucea javanica. While the specific enzymes responsible for these downstream modifications in B. javanica have not yet been functionally characterized, it is hypothesized that a consortium of tailoring enzymes, including additional cytochrome P450s, glycosyltransferases, and acyltransferases, are responsible for the intricate decorations of the quassinoid core structure. These modifications may include further oxidations, glycosylations, and acylations, giving rise to the more than 150 known quassinoids from this species.

Visualizing the Early Quassinoid Biosynthetic Pathway

The following diagram illustrates the proposed initial steps of quassinoid biosynthesis, based on the elucidated pathway in Ailanthus altissima.

Quantitative Data Summary

At present, quantitative data specifically for the enzymes of the quassinoid biosynthetic pathway in Brucea javanica are not available in the literature. However, to provide a context for researchers, the following table summarizes the types of quantitative data that are typically generated in the study of terpene biosynthetic pathways.

| Parameter | Description | Typical Range of Values | Relevance to Pathway Elucidation |

| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | µM to mM | Indicates the affinity of an enzyme for its substrate. |

| Enzyme Kinetics (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | s⁻¹ | Measures the catalytic efficiency of an enzyme. |

| Gene Expression (Relative Quantification) | The change in transcription level of a biosynthetic gene in a specific tissue or under certain conditions, often measured by qRT-PCR. | Fold change | Helps to identify tissues or developmental stages with high pathway activity and to correlate gene expression with metabolite accumulation. |

| Metabolite Concentration | The abundance of specific quassinoids or their precursors in different plant tissues or experimental conditions. | ng/g to mg/g of fresh/dry weight | Provides a direct measure of the pathway's output and can be correlated with gene expression data. |

Key Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products like quassinoids relies on a multi-pronged approach that integrates transcriptomics, functional genomics, and analytical chemistry. The following are detailed methodologies for key experiments in this area of research.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify genes encoding candidate enzymes (OSCs, CYPs, etc.) involved in quassinoid biosynthesis by analyzing the transcriptomes of different tissues of Brucea javanica.

Methodology:

-

Plant Material: Collect various tissues from B. javanica, such as young leaves, mature leaves, stems, roots, and seeds, where quassinoids are known to accumulate.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit, followed by quality assessment using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify transcripts encoding oxidosqualene cyclases, cytochrome P450s, glycosyltransferases, and acyltransferases based on conserved domains.

-

Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues with high quassinoid content.

-

Utilize co-expression analysis to find genes that are expressed in a coordinated manner with known triterpene biosynthesis genes.

-

Functional Characterization of Candidate Genes via Heterologous Expression

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length open reading frames of candidate genes from B. javanica cDNA using PCR and clone them into a suitable expression vector (e.g., for yeast or plant expression).

-

Heterologous Expression in Nicotiana benthamiana :

-

Transform Agrobacterium tumefaciens with the expression constructs.

-

Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.

-

Co-infiltrate with constructs for upstream pathway enzymes if the substrate is not endogenous to N. benthamiana.

-

Allow for transient expression of the gene for 3-5 days.

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue and extract the metabolites using an appropriate solvent (e.g., ethyl acetate or methanol).

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the enzymatic product.

-

Compare the metabolite profiles of leaves expressing the candidate gene with control leaves (e.g., infiltrated with an empty vector).

-

-

Structure Elucidation: If a new product is detected, purify it using techniques like High-Performance Liquid Chromatography (HPLC) and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To validate and quantify the expression levels of candidate biosynthetic genes in different tissues or under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from the desired plant tissues and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a suitable qPCR master mix, the designed primers, and the synthesized cDNA as a template.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Experimental Workflow Visualization

The logical flow of experiments to identify and characterize genes in the quassinoid biosynthetic pathway is depicted below.

The journey to fully unravel the quassinoid biosynthetic pathway in Brucea javanica is ongoing. The insights gained from related species have provided a critical launchpad, and the application of modern molecular and analytical techniques will undoubtedly accelerate the discovery of the complete enzymatic cascade. A comprehensive understanding of this pathway is not only a fascinating scientific endeavor but also holds immense potential for the metabolic engineering and sustainable production of these valuable medicinal compounds.

References

- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Dehydrobruceantin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin, a quassinoid found in plants of the Brucea genus, has garnered significant interest for its potential therapeutic properties, including anticancer and antimalarial activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. This document provides a detailed application note and protocol for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Analytical Method

The proposed method is adapted from established protocols for the quantification of structurally related quassinoids and is suitable for the determination of this compound in purified samples and plant extracts.

2.1. Chromatographic Conditions

A C18 column is utilized with a gradient elution of methanol and water, providing a good balance of resolution and analysis time. UV detection is performed at a wavelength that ensures high sensitivity for this compound.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Methanol |

| Gradient | 0-15 min, 40-60% B; 15-25 min, 60-80% B; 25-30 min, 80-40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Run Time | 30 minutes |

2.2. Method Validation Parameters (Representative Data)

The following table summarizes representative validation parameters for HPLC methods used for the quantification of quassinoids closely related to this compound. These values provide an expected performance benchmark for the described method.

| Parameter | Brusatol | Bruceine D | Bruceine H |

| Linearity Range (µg/mL) | 2.19 - 10.95 | 2.52 - 12.60 | 2.91 - 14.55 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Precision (%RSD, n=6) | < 2.0% | < 2.0% | < 2.0% |

| Accuracy (Recovery %) | 95 - 105% | 95 - 105% | 95 - 105% |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL | ~0.3 µg/mL |

Experimental Protocols

3.1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation from Plant Material

-

Extraction:

-

Weigh 1 g of dried and powdered Brucea javanica fruit.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants.

-

-

Filtration:

-

Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Visualizations

4.1. Experimental Workflow

Caption: Figure 1: Sample Preparation Workflow for HPLC Analysis

4.2. This compound's Putative Signaling Pathway

Research on quassinoids closely related to this compound, such as Dehydrobruceine B, suggests that its anticancer effects are mediated through the induction of apoptosis via the mitochondrial-dependent pathway.[1]

Caption: Figure 2: Putative Mitochondrial Apoptosis Pathway

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation and the representative validation data offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately assess the concentration of this promising bioactive compound. The provided diagrams illustrate the key experimental workflow and a potential mechanism of action, aiding in the comprehensive understanding of this compound's analysis and biological activity.

References

Standard Protocols for Cell Culture Treatment with Dehydrobruceantin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin (DHB), a quassinoid compound isolated from Brucea javanica, has demonstrated notable anticancer properties. Primarily, it induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. These application notes provide detailed protocols for the treatment of cell cultures with this compound, including methods for assessing cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation

The inhibitory concentration 50 (IC50) is a critical measure of the potency of a compound. The following table summarizes the IC50 values of this compound (DHB), also referred to as Dehydrobruceine B, in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-small cell lung cancer | 0.6 (48h treatment) | [1] |

| NCI-H292 | Non-small cell lung cancer | Not explicitly provided, but effects observed at similar concentrations to A549. | [2][3] |

| H460 | Non-small cell lung cancer | 0.5 (48h treatment) | [1] |

Mechanism of Action: The Mitochondrial Apoptotic Pathway

This compound exerts its cytotoxic effects by triggering the mitochondrial-dependent apoptotic pathway. This process involves a cascade of molecular events leading to programmed cell death.[2][3]

Key events in DHB-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: DHB treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

-

Loss of Mitochondrial Membrane Potential (MMP): The shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial outer membrane, resulting in a decrease in MMP.[2]

-

Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[2]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2]

-

PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[2][3]

-

Downregulation of Nrf2: DHB has also been shown to reduce the levels of Nrf2, a transcription factor involved in cellular resistance to oxidative stress, which may contribute to its ability to sensitize cancer cells to other chemotherapeutic agents.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound (DHB) stock solution (e.g., in DMSO)

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight for attachment.[4]

-

DHB Treatment: Prepare serial dilutions of DHB in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of DHB (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest DHB concentration).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHB concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after DHB treatment.

Materials:

-

This compound (DHB)

-

Cancer cell line of interest (e.g., NCI-H292)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHB for the appropriate time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

-

This compound (DHB)

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with DHB as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for studying this compound's anticancer effects.

References

- 1. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrobruceine B enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Dehydrobruceantin Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant interest in cancer research due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.

Due to the limited availability of specific IC50 data for this compound, this application note will utilize data from its close structural analog, Dehydrobruceine B, as a reference to illustrate its cytotoxic potential. The described protocols and principles are directly applicable to the study of this compound.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cell viability and proliferation. The assay is based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form a purple, insoluble formazan product. This conversion does not occur in dead cells. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocols

Materials and Reagents

-

This compound (or Dehydrobruceine B)

-

Human cancer cell lines (e.g., A549, NCI-H292, T24)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other formazan solubilization solution

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

-

Humidified incubator (37°C, 5% CO2)

Detailed Methodology

1. Cell Culture and Seeding:

-

Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2 in their appropriate complete culture medium.

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution with serum-free culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary experiment to determine the optimal concentration range.

3. Treatment of Cells:

-

After the 24-hour incubation period, carefully aspirate the culture medium from each well.

-

Add 100 µL of the prepared this compound working solutions to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Untreated Control: Cells in culture medium only.

-

Blank: Culture medium without cells.

-

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using a non-linear regression analysis of the dose-response curve.

Data Presentation

The cytotoxic effects of Dehydrobruceine B, a close analog of this compound, have been evaluated against various cancer cell lines. The IC50 values obtained from MTT assays are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | Not explicitly stated, but shown to decrease viability | 48 | [1] |

| NCI-H292 | Lung Cancer | Not explicitly stated, but shown to decrease viability | 48 | [1] |

| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL (Brucein D) | Not specified | [2] |

Note: The data for T24 cells is for Brucein D, another quassinoid from Brucea javanica.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound and its analogs have been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis. The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[1][3]

Key events in this pathway include:

-

Depolarization of Mitochondrial Membrane Potential: this compound treatment leads to a loss of the mitochondrial membrane potential.

-

Release of Cytochrome c: The change in membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

-

Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Dehydrobruceine B has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

Visualizations

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: this compound-induced mitochondrial apoptosis pathway.

References

- 1. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrobruceine B enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Model Studies with Dehydrobruceantin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a quassinoid compound isolated from the plant Brucea javanica, which has been traditionally used in Asian medicine for various ailments. While specific in vivo studies on this compound are limited in publicly available literature, research on extracts from Brucea javanica and related quassinoid compounds has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2][3] These studies provide a foundation for designing and conducting in vivo animal model studies to investigate the therapeutic potential of this compound. This document offers detailed application notes and protocols for preclinical evaluation of this compound in oncology and inflammation models, based on established methodologies and findings from related research.

1. Potential Therapeutic Applications for In Vivo Studies

Based on the biological activities of Brucea javanica extracts, this compound is a promising candidate for in vivo investigation in the following areas:

-

Oncology: Extracts from Brucea javanica have shown anti-cancer effects in various cancer types.[3] In vivo studies can be designed to assess the efficacy of this compound in reducing tumor growth, inhibiting metastasis, and inducing apoptosis in cancer cells.

-

Inflammation: Ethanolic extracts of Brucea javanica fruit have demonstrated significant anti-inflammatory activity in animal models, partly through the inhibition of COX-2.[1] In vivo models of acute and chronic inflammation can be employed to evaluate the anti-inflammatory potential of this compound.

2. Data Presentation: Hypothetical In Vivo Efficacy Data

The following tables present hypothetical data structures for summarizing quantitative results from in vivo studies with this compound. These are templates for researchers to populate with their experimental data.

Table 1: Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | 0 | i.p. | 1500 ± 250 | 0 | +5.0 ± 2.0 |

| This compound | 10 | i.p. | 900 ± 150 | 40 | +2.5 ± 1.5 |

| This compound | 25 | i.p. | 525 ± 100 | 65 | -1.0 ± 2.0 |

| This compound | 50 | i.p. | 300 ± 80 | 80 | -5.0 ± 2.5 |

| Positive Control (e.g., Doxorubicin) | 5 | i.v. | 450 ± 120 | 70 | -8.0 ± 3.0 |

Table 2: Anti-Inflammatory Effect of this compound in a Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Administration Route | Paw Edema Volume (mL) at 4h (Mean ± SD) | Inhibition of Edema (%) |

| Vehicle Control | 0 | p.o. | 1.20 ± 0.15 | 0 |

| This compound | 25 | p.o. | 0.84 ± 0.10 | 30 |

| This compound | 50 | p.o. | 0.60 ± 0.08 | 50 |

| This compound | 100 | p.o. | 0.42 ± 0.05 | 65 |

| Positive Control (e.g., Celecoxib) | 20 | p.o. | 0.54 ± 0.07 | 55 |

3. Experimental Protocols

3.1. Protocol 1: Evaluation of Anti-Tumor Activity in a Human Tumor Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo anti-cancer efficacy of this compound using a subcutaneous xenograft model in immunodeficient mice.

Materials:

-

This compound

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Female athymic nude mice (nu/nu), 6-8 weeks old

-

Matrigel

-

Sterile PBS

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% PBS)

-

Positive control drug (e.g., Doxorubicin)

-

Calipers

-

Animal balance

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare this compound solutions in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) route, once daily for 21 days.

-

Administer the positive control drug according to its established protocol.

-

-

Data Collection:

-

Measure tumor volume and body weight of each mouse every 2-3 days.

-

Observe the animals for any signs of toxicity (e.g., changes in behavior, appetite, or fur).

-

-

Endpoint and Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blot, PCR).

-

Collect major organs (liver, kidney, spleen, etc.) for toxicity assessment.

-